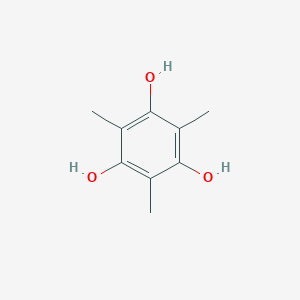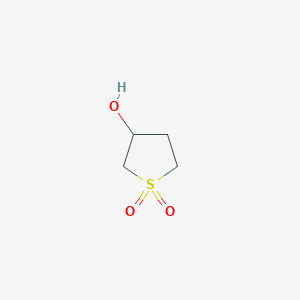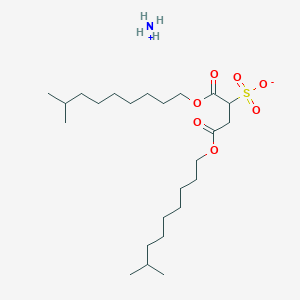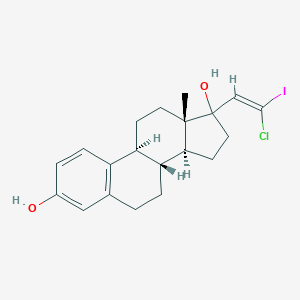
21-Cl-Ive2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Cl-Ive2, also known as 21-chloro-7α, 17α-dimethyl-19-norpregna-1,3,5(10)-trien-20-yne-3,6-diol, is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. It is a member of the 19-norsteroid family and is structurally similar to norethindrone, a progestin commonly used in hormonal contraceptives.
Applications De Recherche Scientifique
21-Cl-Ive2 has been studied for its potential applications in a variety of scientific research fields, including cancer research, reproductive biology, and neuroscience. In cancer research, it has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in prostate cancer cells. In reproductive biology, it has been used to study the effects of progestins on the endometrium and to investigate the mechanisms of action of hormonal contraceptives. In neuroscience, it has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of 21-Cl-Ive2 is not fully understood, but it is believed to act as a progestin by binding to the progesterone receptor. This leads to changes in gene expression and cellular function, which can have a variety of effects depending on the specific cell type and physiological context.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 21-Cl-Ive2 are diverse and depend on the specific context of its use. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In the endometrium, it can lead to changes in gene expression and cellular differentiation. In the brain, it has been shown to have neuroprotective effects and to modulate neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 21-Cl-Ive2 in lab experiments is its high potency and specificity for the progesterone receptor. This allows for precise control over the effects of the compound and can lead to more accurate and reproducible results. However, one limitation is that it can be difficult to work with due to its low solubility in water and other common solvents.
Orientations Futures
There are many potential future directions for research on 21-Cl-Ive2. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a contraceptive agent with fewer side effects than currently available options. Additionally, further research is needed to fully understand the mechanisms of action of 21-Cl-Ive2 and its potential applications in a variety of scientific fields.
Méthodes De Synthèse
The synthesis of 21-Cl-Ive2 involves several steps, starting with the reaction of 17α-acetoxy-7α-methyl-19-norpregn-5(10)-en-20-yn-3-one with lithium acetylide. This is followed by the reaction of the resulting compound with 2,4-dichlorobenzyl bromide to yield 21-Cl-Ive2α, 17α-dimethyl-19-norpregna-1,3,5(10)-trien-20-yne-3,6-diol. The final product is purified by column chromatography.
Propriétés
Numéro CAS |
151986-79-7 |
|---|---|
Nom du produit |
21-Cl-Ive2 |
Formule moléculaire |
C20H24ClIO2 |
Poids moléculaire |
458.8 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24ClIO2/c1-19-8-6-15-14-5-3-13(23)10-12(14)2-4-16(15)17(19)7-9-20(19,24)11-18(21)22/h3,5,10-11,15-17,23-24H,2,4,6-9H2,1H3/b18-11+/t15-,16-,17+,19+,20?/m1/s1 |
Clé InChI |
LUOIZCAYCTUDPW-OPMVKILCSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C(\Cl)/I)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2(C=C(Cl)I)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C=C(Cl)I)O)CCC4=C3C=CC(=C4)O |
Synonymes |
(17alpha,20Z-chloro)-21-chloro-21-iodovinylestradiol 21-chloro-21-iodovinylestradiol 21-Cl-IVE2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



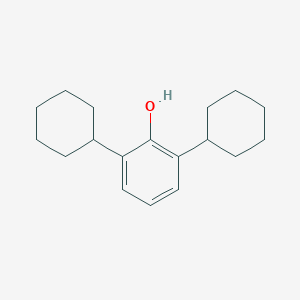
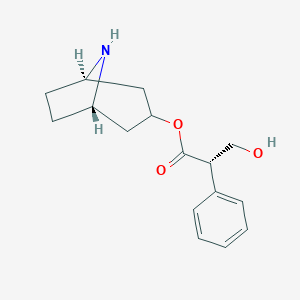
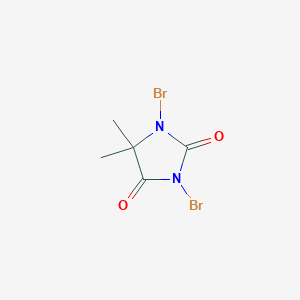
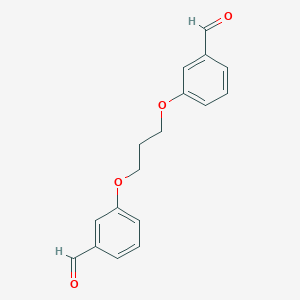
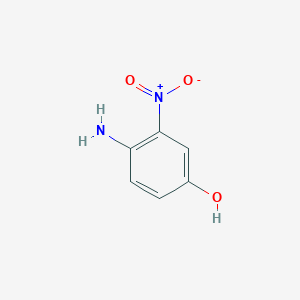
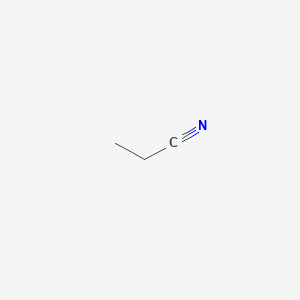
![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)
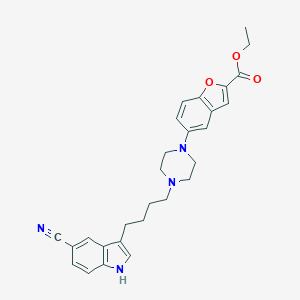
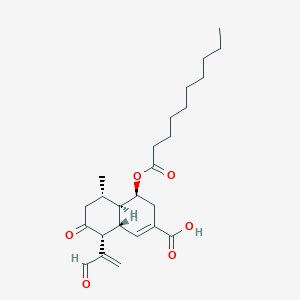
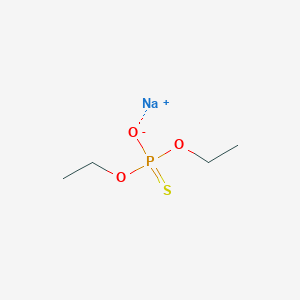
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)
